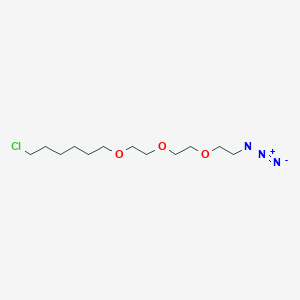
7-Bromo-2,5-dichloroquinazolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2,5-dichloroquinazolin-8-ol: is a chemical compound with the molecular formula C8H3BrCl2N2O It is a derivative of quinazolinol, characterized by the presence of bromine and chlorine atoms at specific positions on the quinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,5-dichloroquinazolin-8-ol typically involves the bromination and chlorination of quinazolinol derivatives. The reaction conditions often include the use of bromine and chlorine sources under controlled temperature and pH conditions to ensure selective substitution at the desired positions on the quinazoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2,5-dichloroquinazolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinazoline derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can lead to a variety of functionalized quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Bromo-2,5-dichloroquinazolin-8-ol is used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets to understand its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Bromo-2,5-dichloroquinazolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
- 7-Bromoquinazolin-8-ol
- 2,5-Dichloroquinazolin-8-ol
- 7-Chloro-2,5-dibromoquinazolin-8-ol
Comparison: Compared to similar compounds, 7-Bromo-2,5-dichloroquinazolin-8-ol is unique due to its specific substitution pattern. The presence of both bromine and chlorine atoms at distinct positions on the quinazoline ring imparts unique chemical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H3BrCl2N2O |
|---|---|
Molekulargewicht |
293.93 g/mol |
IUPAC-Name |
7-bromo-2,5-dichloroquinazolin-8-ol |
InChI |
InChI=1S/C8H3BrCl2N2O/c9-4-1-5(10)3-2-12-8(11)13-6(3)7(4)14/h1-2,14H |
InChI-Schlüssel |
RVNSCIQJLDXVNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=CN=C(N=C2C(=C1Br)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


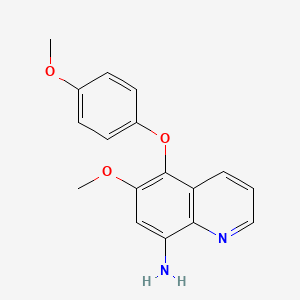
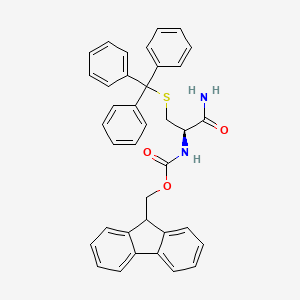
![4-Bromo-1',3-dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11836921.png)
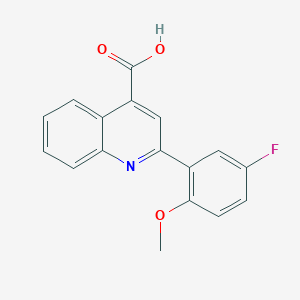


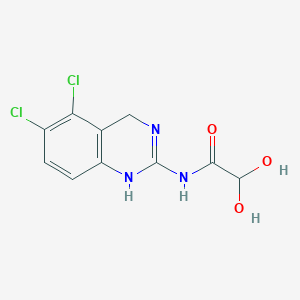
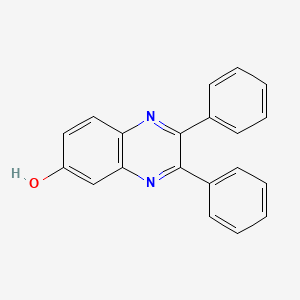


![4-Fluoro-N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B11836961.png)

![8-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11836975.png)
